N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide (non-preferred name)
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Overview
Description
N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzylidene group, a hydrazinyl linkage, and a nitrobenzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the hydrazine derivative.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The presence of the fluorobenzylidene group enhances its binding affinity, while the nitrobenzenesulfonamide moiety contributes to its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-nitrobenzamide
- N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-(1-pyrrolidinylsulfonyl)benzamide
Uniqueness
N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide is unique due to the combination of its fluorobenzylidene and nitrobenzenesulfonamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the nitro group enhances its reactivity in reduction reactions, while the fluorobenzylidene group improves its binding affinity to biological targets .
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-[(4-nitrophenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O5S/c16-12-3-1-11(2-4-12)9-17-19-15(21)10-18-26(24,25)14-7-5-13(6-8-14)20(22)23/h1-9,18H,10H2,(H,19,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQLUWHRMBJPLB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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